2-(4-Bromophenyl)propan-2-amine
Overview
Description
2-(4-Bromophenyl)propan-2-amine is an organic compound with the molecular formula C9H12BrN. It is a derivative of phenylpropanamine, where a bromine atom is substituted at the para position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)propan-2-amine typically involves the reaction of 4-bromobenzaldehyde with nitroethane to form 4-bromo-β-nitrostyrene, which is then reduced to this compound. The reduction can be carried out using various reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)propan-2-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding amine or alcohol.
Substitution: The bromine atom in the para position can be substituted with other nucleophiles, such as hydroxyl or amino groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products
Oxidation: 4-Bromoacetophenone or 4-bromobenzoic acid.
Reduction: 2-(4-Bromophenyl)propan-2-ol or 2-(4-Bromophenyl)propan-1-amine.
Substitution: 4-Hydroxyphenylpropan-2-amine or 4-Aminophenylpropan-2-amine.
Scientific Research Applications
2-(4-Bromophenyl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: It serves as a building block for the development of new materials with specific properties.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic effects
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)propan-2-amine
- 2-(4-Fluorophenyl)propan-2-amine
- 2-(4-Methylphenyl)propan-2-amine
Uniqueness
2-(4-Bromophenyl)propan-2-amine is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its analogs. The bromine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications .
Properties
IUPAC Name |
2-(4-bromophenyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKKTIWXHJDLFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629746 | |
Record name | 2-(4-Bromophenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17797-12-5 | |
Record name | 2-(4-Bromophenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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